molecular formula C9H14F3NO4 B8555544 Ethyl 6,6,6-trifluoro-3-(nitromethyl)hexanoate

Ethyl 6,6,6-trifluoro-3-(nitromethyl)hexanoate

Cat. No.: B8555544
M. Wt: 257.21 g/mol
InChI Key: WEYADBRQECLIFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6,6,6-trifluoro-3-(nitromethyl)hexanoate is a useful research compound. Its molecular formula is C9H14F3NO4 and its molecular weight is 257.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H14F3NO4

Molecular Weight

257.21 g/mol

IUPAC Name

ethyl 6,6,6-trifluoro-3-(nitromethyl)hexanoate

InChI

InChI=1S/C9H14F3NO4/c1-2-17-8(14)5-7(6-13(15)16)3-4-9(10,11)12/h7H,2-6H2,1H3

InChI Key

WEYADBRQECLIFT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(CCC(F)(F)F)C[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To ethyl 6,6,6-trifluorohex-2-enoate a6 (54.42 g, 0.277 mol, 1 eq) in nitromethane (250 ml) is added in one portion 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 41.5 ml, 0.277 mol, 1 eq). The reaction mixture is stirred at room temperature for 3 hours, then the nitromethane layer is washed two times a 2N HCl aqueous solution (250 ml). The cumulated aqueous layers are extracted by ethyl acetate (2×250 ml). The cumulated organic layers are dried over MgSO4, filtered and condensed under vacuum to yield 50 g of crude ethyl 6,6,6-trifluoro-3-(nitromethyl)hexanoate a7 which is used in the next step without any further purification.
Name
ethyl 6,6,6-trifluorohex-2-enoate
Quantity
54.42 g
Type
reactant
Reaction Step One
Quantity
41.5 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.